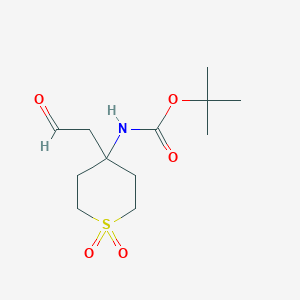

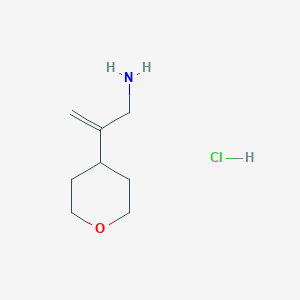

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C12H21NO5S/c1-11(2,3)18-10(15)13-12(4-7-14)5-8-19(16,17)9-6-12/h7H,4-6,8-9H2,1-3H3, (H,13,15) . The exact molecular structure analysis is not available in the current resources.Physical and Chemical Properties Analysis

The compound has a molecular weight of 291.37 . It is a powder in physical form . The storage temperature is -10 degrees . More specific physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Efficient Syntheses and Stereoselectivity

Research by Mizojiri et al. (2017) highlights the efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives, including those related to the tert-butyl carbamate compound . The study describes a method providing steric control in the oxidation reaction of tert-butyl(4-nitrophenyl)sulfonyl(tetrahydro-2H-thiopyran-4-yl)carbamate, leading to high efficiency and selectivity in obtaining trans sulfoxide derivatives (Mizojiri et al., 2017).

Synthesis Techniques

Li et al. (2015) described a high-yielding preparation method for tert-butyl carbamate derivatives, emphasizing an efficient chiral inversion via Boc-involved neighboring group participation. This preparation method offers significant advantages over previous methods in terms of simplicity, cost efficiency, yield, and purification procedure, underlining its industrial reliability (Li et al., 2015).

Antimicrobial Activity

Ghoneim and Mohamed (2013) explored the synthesis and antimicrobial activity of some derivatives from tert-butyl carbazate, leading to compounds with potential antimicrobial applications. This study underlines the chemical compound's role in developing new antimicrobial agents, showcasing its broader implications in medical research (Ghoneim & Mohamed, 2013).

Isomorphous Crystal Structures

Research into the crystal structures of tert-butyl carbamate derivatives by Baillargeon et al. (2017) reveals insights into the molecular interactions and bonding patterns, which are crucial for the development of new materials and the understanding of molecular chemistry (Baillargeon et al., 2017).

Catalyzed Reactions

Studies on Pd-catalyzed amidation of aryl(Het) halides with tert-butyl carbamate by Qin et al. (2010) provide valuable insights into catalytic reaction mechanisms, offering pathways to synthesizing desired compounds efficiently and with high yields. This research contributes to the broader field of catalysis and its application in organic synthesis (Qin et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s worth noting that the compound is involved in the synthetic strategy for carbamate formation from co2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.

Biochemical Pathways

Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be -10°c , suggesting that temperature could potentially influence its stability.

Propiedades

IUPAC Name |

tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)thian-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)13-12(4-7-14)5-8-19(16,17)9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMIEOFAIPXBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide](/img/structure/B2810383.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)

![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2810395.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)